2-Amino-4-(aminooxy)butanoic acid dihydrochloride

Übersicht

Beschreibung

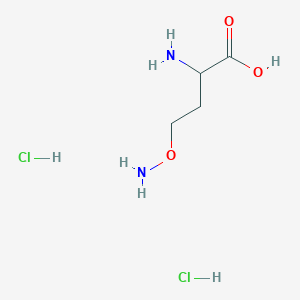

2-Amino-4-(aminooxy)butanoic acid dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2O3 and a molecular weight of 207.06 g/mol . It is also known by its IUPAC name, O-amino-L-homoserine dihydrochloride . This compound is typically found in a powder form and is used in various scientific research applications.

Vorbereitungsmethoden

The synthesis of 2-Amino-4-(aminooxy)butanoic acid dihydrochloride involves several steps. One common method includes the reaction of L-homoserine with hydroxylamine hydrochloride under acidic conditions to form the aminooxy derivative . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet regulatory standards.

Analyse Chemischer Reaktionen

2-Amino-4-(aminooxy)butanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The amino and aminooxy groups can participate in substitution reactions with suitable electrophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticonvulsant Activity

Research indicates that derivatives of amino acid compounds, including 2-Amino-4-(aminooxy)butanoic acid dihydrochloride, exhibit anticonvulsant properties. These compounds can be utilized in the treatment of epilepsy and other central nervous system disorders by modulating neurotransmitter activity and enhancing GABAergic transmission. The compound's efficacy as an anticonvulsant has been documented in various studies, highlighting its potential in both acute and chronic treatment settings .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. By acting as an antioxidant and reducing oxidative stress, it may help in the preservation of neuronal integrity. This application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage is a contributing factor .

Biochemical Research Applications

1. Enzyme Inhibition Studies

this compound serves as a substrate or inhibitor in various enzymatic reactions, particularly those involving amino acid metabolism. Its structural similarity to other amino acids allows researchers to study enzyme kinetics and mechanisms of inhibition, providing insights into metabolic pathways .

2. Synthesis of Peptides

The compound is utilized in peptide synthesis due to its reactive amino groups. It can be incorporated into peptide chains or used as a building block for more complex structures. This application is crucial for developing novel therapeutic peptides with enhanced bioactivity and specificity .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Amino-4-(aminooxy)butanoic acid dihydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl groups in proteins and enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and processes, making it a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-(aminooxy)butanoic acid dihydrochloride can be compared with other similar compounds such as:

2-Amino-4-(hydroxymethyl-phosphinyl)butanoic acid: This compound has a similar structure but includes a phosphinyl group instead of an aminooxy group.

DL-2,4-Diaminobutyric acid dihydrochloride: This compound has two amino groups and is used in different research applications. The uniqueness of this compound lies in its aminooxy group, which provides distinct reactivity and applications compared to other similar compounds.

Biologische Aktivität

2-Amino-4-(aminooxy)butanoic acid dihydrochloride, also known as AOB, is a non-proteinogenic amino acid derivative that has garnered attention for its diverse biological activities. This compound exhibits properties that could be harnessed in therapeutic applications, particularly in neurobiology and metabolic research. This article reviews the biological activity of AOB, summarizing key findings from various studies and highlighting its potential applications.

- Molecular Formula : C4H12Cl2N2O3

- Molecular Weight : 185.06 g/mol

- CAS Number : 22561663

AOB acts primarily through its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : AOB can inhibit certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Neurotransmitter Modulation : It has been shown to modulate neurotransmitter levels, particularly gamma-aminobutyric acid (GABA), suggesting a potential role in neuroprotection and neurogenesis.

1. Neuroprotective Effects

Research indicates that AOB may have neuroprotective properties. In vitro studies have demonstrated that AOB can enhance the survival of neuronal cells under stress conditions, such as oxidative stress and excitotoxicity. The compound appears to stabilize mitochondrial function and reduce apoptosis in neuronal cells.

2. Modulation of GABAergic Activity

AOB has been shown to influence GABAergic signaling pathways. In experiments involving cultured neurons, AOB treatment resulted in increased GABA levels, which correlated with enhanced neuronal survival and reduced excitotoxicity. This suggests a potential therapeutic application in conditions characterized by GABA deficiency, such as epilepsy and anxiety disorders.

3. Antioxidant Properties

The antioxidant capacity of AOB has been explored in various models. Studies indicate that AOB can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Study 1: Neuroprotection in Ischemic Models

In a study examining the effects of AOB on ischemic brain injury, researchers found that administration of AOB significantly reduced infarct size and improved neurological outcomes in animal models. The mechanism was attributed to enhanced GABAergic activity and reduced oxidative stress.

Case Study 2: GABA Modulation in Anxiety Models

A randomized controlled trial assessed the anxiolytic effects of AOB in a rodent model of anxiety. Results indicated that AOB administration led to significant reductions in anxiety-like behaviors, which were associated with increased GABA levels in the brain.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 2-Aminobutyric Acid | GABA Receptor Agonism | Neuroprotective |

| 4-Aminobutyric Acid | Inhibition of Glutamate Release | Anticonvulsant |

| 2-Amino-4-(aminooxy)butanoic Acid | Enzyme Inhibition | Antioxidant |

Eigenschaften

IUPAC Name |

2-amino-4-aminooxybutanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQSTQVJTPUGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)C(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626478 | |

| Record name | O-Aminohomoserine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65518-20-9 | |

| Record name | O-Aminohomoserine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.